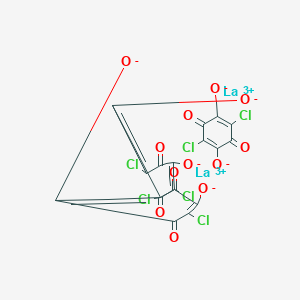
Melibiose
Descripción general
Descripción
Melibiose is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose (D-Gal-(α1→6)-D-Glc). It differs from lactose in the chirality of the carbon where the galactose ring is closed and that the galactose is linked to a different point on the glucose moiety .
Synthesis Analysis
Melibiose can be synthesized through various methods. One study showed that the glycation product MAGE (melibiose-derived advanced glycation end-product) is generated in the reaction of a model protein with melibiose . Another study demonstrated the indium-mediated allylation reaction applied to melibiose, a disaccharidic substrate, which allows for a short, efficient, and diastereoselective approach towards complex glycosylated carbohydrate structures .Molecular Structure Analysis
Melibiose is formed by an α-1,6 linkage between galactose and glucose (D-Gal-(α1→6)-D-Glc). It differs from lactose in the chirality of the carbon where the galactose ring is closed and that the galactose is linked to a different point on the glucose moiety .Chemical Reactions Analysis
Melibiose can be broken down into its component saccharides, glucose and galactose, by the enzyme alpha-galactosidase, such as MEL1 from Saccharomyces pastorianus (lager yeast) . In addition, the indium-mediated allylation reaction has been applied to melibiose, a disaccharidic substrate .Physical And Chemical Properties Analysis
Melibiose is an off-white powder that is soluble in water and slightly in alcohol. It has a melting point of 84–85 °C . It has a molar mass of 342.297 g·mol−1 .Aplicaciones Científicas De Investigación
Immunology and Allergy
Melibiose has been found to regulate T-helper (Th) cell responses when consumed as a dietary supplement . It significantly decreases Th2 type responses, which are often associated with allergic reactions . This suggests that melibiose could potentially be used to enhance the induction of oral tolerance, a process that prevents the immune system from reacting to harmless substances .
Biochemistry
Melibiose-derived advanced glycation end-product (MAGE) is a glycation product generated in the reaction of a model protein with melibiose . This product accumulates in several tissues and its formation can contribute to a pool of AGEs accumulating locally in vivo, affecting tissue biology .
Neuroprotection
Melibiose, an analogue of trehalose, has been found to confer neuroprotection after ischemic stroke . This suggests that melibiose could potentially be used in the treatment of neurological disorders .
Microbiology
In the field of microbiology, melibiose has been found to stimulate the growth of certain bacteria . This suggests that melibiose could potentially be used in probiotic formulations to promote beneficial gut bacteria .
Mecanismo De Acción
Melibiose, also known as Gal-alpha1-6-Glc-beta or Galalpha1-6Glcbeta, is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose .
Target of Action
The primary target of melibiose is the melibiose transporter (MelB) , a prototype of major facilitator superfamily transporters . MelB plays a crucial role in the uptake of melibiose across the cell membranes .
Mode of Action
Melibiose interacts with its target, MelB, through a process known as symport. The binding of melibiose to MelB triggers conformational changes in the transporter, facilitating the transport of melibiose across the cell membrane .
Biochemical Pathways
Melibiose can be formed by invertase-mediated hydrolysis of raffinose, which produces melibiose and fructose . Once inside the cell, melibiose can be broken down into its component saccharides, glucose and galactose, by the enzyme alpha-galactosidase .
Pharmacokinetics
The pharmacokinetics of melibiose involve its transport across the cell membrane via the MelB transporter . The transport process is influenced by the presence of cations such as Na+ and Li+, which are coupled with melibiose during symport .
Result of Action
The action of melibiose results in its transport into the cell, where it is broken down into glucose and galactose . These monosaccharides can then be utilized by the cell for various metabolic processes.
Action Environment
The action of melibiose is influenced by environmental factors such as the presence of cations (Na+, Li+, H+) and the pH of the environment . These factors can affect the efficiency of melibiose transport and its subsequent breakdown within the cell.
Direcciones Futuras
Recent studies have shown potential future directions for melibiose. For instance, melibiose-augmented neuroprotection may be achieved by ameliorating autophagy flux via facilitation of TFEB nuclear translocation in neurons after ischemic stroke . Another study showed the potential of lactulose and melibiose to inhibit α-synuclein aggregation .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-ZZFZYMBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267541 | |
| Record name | 6-O-α-D-Galactopyranosyl-β-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-beta-D-Galactopyranosyl-D-galactose | |
CAS RN |
13299-21-3, 585-99-9 | |
| Record name | 6-O-α-D-Galactopyranosyl-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13299-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-O-α-D-Galactopyranosyl-β-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melibiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















